![molecular formula C15H11N3O B5623577 7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B5623577.png)
7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole
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Description
Synthesis Analysis
The synthesis of compounds related to 7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole often involves complex reactions that yield novel heterocyclic ring systems. For example, catalytic hydrogenation of 5-substituted 3-(2-aminobenzyl)-1,2,4-oxadiazoles can result in 2-(acylamino)indoles, which upon further treatment can lead to new indole derivatives. Such processes are indicative of the intricate synthetic routes that might be employed in the synthesis of 7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole and its analogs (Bata et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds similar to 7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole is often characterized using advanced techniques such as X-ray crystallography. These analyses reveal detailed insights into the arrangement of atoms within the molecule, confirming the formation of novel heterocyclic ring systems and providing a basis for understanding the chemical behavior of such compounds.
Chemical Reactions and Properties
The chemical reactions involving indole derivatives and oxadiazoles can lead to a variety of novel compounds with unique properties. For instance, the annelation of certain oxime derivatives with acetylene under specific conditions can yield NH- or N-vinyl derivatives, which can then be aromatized to form indoles with unique chemical properties (Budaev et al., 2019).
Mechanism of Action
While the mechanism of action for the specific compound “7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole” is not available, oxadiazoles in general have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and more .
Future Directions
properties
IUPAC Name |
7-methyl-6-phenylpyrrolo[2,3-g][2,1,3]benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-10-9-12-14(8-7-13-15(12)17-19-16-13)18(10)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQIYCDNKKYDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=CC=C3)C=CC4=NON=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole |
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